1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone
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Overview
Description
1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core, a nitrobenzoyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Quinoline Derivatives: Known for their medicinal properties, these compounds are structurally related and have similar applications.
Uniqueness
1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-pyridin-3-yl-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-11-16(12(2)27)17(14-6-4-8-24-10-14)18-19(23)21(31-22(18)25-11)20(28)13-5-3-7-15(9-13)26(29)30/h3-10,17,25H,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHCJUPMUDJIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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